molecular formula C25H24BrN3OS B11988303 N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]propanamide

N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]propanamide

Cat. No.: B11988303
M. Wt: 494.4 g/mol
InChI Key: HJOUYAGZEZVNAE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanamide is a synthetic organic compound that features a bromophenyl group, a cyano group, and a pyridinyl thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the bromophenyl intermediate: Starting with a bromination reaction of a phenyl compound.

    Synthesis of the pyridinyl thioether: This might involve the reaction of a pyridine derivative with a thiol compound under specific conditions.

    Coupling reactions: The final step could involve coupling the bromophenyl intermediate with the pyridinyl thioether under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the cyano group or other functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanamide
  • N-(4-fluorophenyl)-2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanamide

Uniqueness

N-(4-bromophenyl)-2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C25H24BrN3OS

Molecular Weight

494.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C25H24BrN3OS/c1-16(23(30)28-19-12-10-18(26)11-13-19)31-24-21(15-27)20(17-8-6-5-7-9-17)14-22(29-24)25(2,3)4/h5-14,16H,1-4H3,(H,28,30)

InChI Key

HJOUYAGZEZVNAE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)SC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N

Origin of Product

United States

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